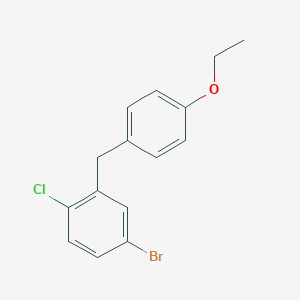

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Übersicht

Beschreibung

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is an organic compound with the molecular formula C15H14BrClO. It is a white to off-white powder or crystalline solid that is used primarily as an intermediate in the synthesis of other chemical compounds . This compound is notable for its role in the production of dapagliflozin, a medication used to treat type 2 diabetes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole. This reaction produces 5-bromo-2-chloro-4’-ethoxybenzophenone, which is then reduced in acetonitrile at 50°C to yield the target compound . Another method involves the direct acylation of 2-chlorine-5-bromobenzoic acid with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using a one-pot process that avoids the use of acetonitrile, thereby reducing the formation of impurities . This method involves the use of triethylsilane and other reagents to streamline the synthesis and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Reduction: Reagents such as triethylsilane and catalysts like boron trifluoride etherate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 5-bromo-2-chloro-4’-ethoxybenzophenone yields this compound .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The primary application of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene lies in its use as an intermediate for synthesizing dapagliflozin, a medication used to treat type 2 diabetes mellitus. Dapagliflozin functions by inhibiting sodium-glucose co-transporter 2 (SGLT2), thereby promoting glucose excretion through urine and lowering blood sugar levels. The synthesis of dapagliflozin involves several steps where this compound serves as a crucial building block .

Table 1: Summary of Dapagliflozin Synthesis Steps Involving this compound

| Step | Description | Reagents | Yield |

|---|---|---|---|

| 1 | Reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole | 5-bromo-2-chlorobenzoyl chloride, phenetole | Variable |

| 2 | Reduction to form this compound | Acetonitrile, reducing agents | High |

| 3 | Further reactions to synthesize dapagliflozin | Various intermediates | High |

Table 2: Synthesis Conditions for this compound

| Parameter | Condition |

|---|---|

| Temperature | 25°C to 65°C |

| Reaction Time | Up to 16 hours |

| Solvent | Dichloromethane or THF |

| Reducing Agent | Sodium borohydride |

Case Studies and Research Findings

Research has demonstrated the efficacy of dapagliflozin in clinical settings, showcasing its role in managing blood glucose levels in patients with type 2 diabetes. The successful synthesis of dapagliflozin from intermediates like this compound highlights the importance of this compound in pharmaceutical development.

Case Study: Efficacy of Dapagliflozin

A clinical trial published in a reputable journal reported significant improvements in glycemic control among participants treated with dapagliflozin compared to those receiving a placebo. This underscores the vital role that intermediates like this compound play in developing effective therapeutic agents .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene primarily involves its role as an intermediate in the synthesis of other compounds. For example, in the production of dapagliflozin, the compound undergoes further chemical transformations to form the active drug, which inhibits the renal sodium-glucose co-transporter type 2 (SGLT2). This inhibition reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels in patients with type 2 diabetes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane

- 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether

- 1-(5-Bromo-2-chlorobenzyl)-4-ethoxybenzene

Uniqueness

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of dapagliflozin . Its ability to undergo various chemical reactions and form different derivatives also adds to its versatility and importance in scientific research and industrial applications .

Biologische Aktivität

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a compound of interest due to its potential biological activities, particularly as an intermediate in the synthesis of dapagliflozin, a medication used for managing type 2 diabetes. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on different cell lines, and potential therapeutic applications.

The chemical structure of this compound includes a bromine atom and a chlorine atom attached to a benzene ring, along with an ethoxybenzyl group. Its molecular formula is C16H18BrCl, and it has a molar mass of approximately 347.68 g/mol.

The primary biological activity associated with this compound is its role as an inhibitor of the sodium-dependent glucose cotransporter SGLT2. This mechanism is crucial for the management of hyperglycemia in diabetic patients by promoting the excretion of glucose through urine, thereby lowering blood sugar levels.

In Vitro Studies

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The following table summarizes some key findings from in vitro studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12 | Induces apoptosis and inhibits proliferation |

| MDA-MB-231 (Breast Cancer) | 10 | Inhibits cell migration and invasion |

| HT-29 (Colorectal Cancer) | 15 | Reduces viability and induces cell cycle arrest |

These results suggest that this compound may have potential as an anticancer agent, particularly through mechanisms that induce apoptosis and inhibit cell proliferation.

Pharmacological Studies

In addition to its anticancer properties, this compound has been investigated for its pharmacological effects related to diabetes management. As an intermediate in the synthesis of dapagliflozin, it plays a significant role in enhancing glucose metabolism and improving insulin sensitivity.

Case Studies

A notable case study involved the use of dapagliflozin in clinical trials for type 2 diabetes management. The study demonstrated that patients receiving dapagliflozin showed significant reductions in HbA1c levels compared to those receiving a placebo. The role of this compound as a precursor highlights its importance in this therapeutic context.

Toxicity and Safety Profile

While the acute toxicity data for this compound indicates low risk when handled properly, long-term exposure effects remain less clear. According to safety data sheets, exposure should be minimized due to potential irritant properties .

Eigenschaften

IUPAC Name |

4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(16)5-8-15(12)17/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNCHZBITMUSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433931 | |

| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461432-23-5 | |

| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene in pharmaceutical synthesis?

A: this compound serves as a crucial intermediate in the multi-step synthesis of dapagliflozin. [, ] Dapagliflozin is a medication used to treat type 2 diabetes. While not pharmacologically active itself, this compound represents a key building block in achieving the final drug structure.

Q2: Can you describe the synthetic route for producing this compound?

A: One documented method involves a series of reactions starting with 2-chloro-5-bromobenzoic acid. [] This compound undergoes acylating chlorination to yield 5-bromo-2-chlorobenzoyl chloride. Subsequent reaction with phenetole in the presence of an acid catalyst produces (5-bromo-2-chlorphenyl)(4-ethoxyphenyl)ketone. Finally, reduction using a suitable reducing agent system yields the desired this compound.

Q3: Are there any alternative synthetic approaches to obtain this compound?

A: While the provided research highlights a specific synthetic pathway, variations and alternative methods might exist. [] Further research in synthetic organic chemistry could reveal different approaches utilizing different starting materials or reaction conditions to optimize yield, cost-effectiveness, or environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.